molecular formula C38H26N2O4 B14647508 9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- CAS No. 55345-44-3

9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-

Cat. No.: B14647508
CAS No.: 55345-44-3
M. Wt: 574.6 g/mol
InChI Key: QFYZUUMEXXFCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two phenoxyphenylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene, which is oxidized to form 9,10-anthraquinone.

    Amination: The anthraquinone is then subjected to a nucleophilic substitution reaction with 4-phenoxyaniline under controlled conditions to introduce the phenoxyphenylamino groups at the 1 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation of anthracene using oxidizing agents like chromium (VI) oxide or potassium dichromate. The subsequent amination step is carried out in high-pressure reactors to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals.

Scientific Research Applications

9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.

    Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- involves:

    DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.

    Redox Activity: It can undergo redox reactions, generating reactive oxygen species that can damage cellular components.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,5-bis[(4-butylphenyl)amino]-: Similar structure but with butyl groups instead of phenoxy groups.

    9,10-Anthracenedione, 1,4-bis(methylamino)-: Contains methylamino groups instead of phenoxyphenylamino groups.

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Features amino and hydroxy groups.

Uniqueness

9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- is unique due to its phenoxyphenylamino groups, which enhance its ability to interact with biological molecules and improve its solubility in organic solvents. This makes it particularly valuable in applications requiring high-performance dyes and potential therapeutic agents.

Properties

CAS No.

55345-44-3

Molecular Formula

C38H26N2O4

Molecular Weight

574.6 g/mol

IUPAC Name

1,5-bis(4-phenoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C38H26N2O4/c41-37-32-14-8-16-34(40-26-19-23-30(24-20-26)44-28-11-5-2-6-12-28)36(32)38(42)31-13-7-15-33(35(31)37)39-25-17-21-29(22-18-25)43-27-9-3-1-4-10-27/h1-24,39-40H

InChI Key

QFYZUUMEXXFCKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=C(C=C6)OC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.